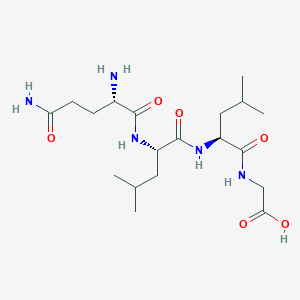

L-Glutaminyl-L-leucyl-L-leucylglycine

Description

Properties

CAS No. |

845509-98-0 |

|---|---|

Molecular Formula |

C19H35N5O6 |

Molecular Weight |

429.5 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid |

InChI |

InChI=1S/C19H35N5O6/c1-10(2)7-13(18(29)22-9-16(26)27)24-19(30)14(8-11(3)4)23-17(28)12(20)5-6-15(21)25/h10-14H,5-9,20H2,1-4H3,(H2,21,25)(H,22,29)(H,23,28)(H,24,30)(H,26,27)/t12-,13-,14-/m0/s1 |

InChI Key |

DBPMRIMTFQCWES-IHRRRGAJSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for L Glutaminyl L Leucyl L Leucylglycine

Chemical Synthesis Strategies for Oligopeptides

Chemical synthesis remains the most established and versatile approach for producing peptides like L-Glutaminyl-L-leucyl-L-leucylglycine. The primary strategies involve either building the peptide on a solid support or assembling it in a liquid medium.

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by R. B. Merrifield, has revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer resin. nih.govjpt.comgoogle.com This approach simplifies the entire process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing, thus avoiding material losses during intermediate purification steps. nih.govbachem.com

The synthesis of L-Glutaminyl-L-leucyl-L-leucylglycine via SPPS is performed in the C-terminal to N-terminal direction. nih.gov The general cycle for this tetrapeptide would proceed as follows:

Resin Preparation and First Amino Acid Loading : The process begins with a functionalized polymeric resin. jpt.com The C-terminal amino acid, glycine (B1666218) (Gly), is covalently attached to this solid support. peptide.com

Deprotection : The temporary protecting group on the α-amino group of the resin-bound glycine is removed to allow for the next coupling reaction. bachem.com

Coupling : The next amino acid in the sequence, L-leucine (Leu), which is itself protected at its α-amino group, is activated and coupled to the free amino group of glycine on the resin. bachem.com Reactions are often driven to completion by using an excess of the soluble amino acid derivative. nih.gov

Washing : After coupling, the resin is thoroughly washed to remove all excess reagents and soluble by-products. bachem.com

Repetition : The deprotection, coupling, and washing steps are repeated for the subsequent amino acids, first with another L-leucine and finally with L-glutamine (Gln).

Cleavage : Once the complete tetrapeptide sequence is assembled on the resin, it is cleaved from the solid support. This final step also typically removes any permanent protecting groups from the amino acid side chains. bachem.com

This cyclic process is highly efficient and can be automated, making SPPS a preferred method for producing peptides. jpt.combachem.com

| Step | Description | Peptide on Resin |

|---|---|---|

| 1. Loading | Glycine is attached to the solid support. | Gly-Resin |

| 2. Deprotection | Removal of the Nα-protecting group from Glycine. | H₂N-Gly-Resin |

| 3. Coupling | Protected L-Leucine is coupled to Glycine. | (PG)-Leu-Gly-Resin |

| 4. Deprotection | Removal of the Nα-protecting group from Leucine (B10760876). | H₂N-Leu-Gly-Resin |

| 5. Coupling | Protected L-Leucine is coupled to the dipeptide. | (PG)-Leu-Leu-Gly-Resin |

| 6. Deprotection | Removal of the Nα-protecting group from the second Leucine. | H₂N-Leu-Leu-Gly-Resin |

| 7. Coupling | Protected L-Glutamine is coupled to the tripeptide. | (PG)-Gln(PG)-Leu-Leu-Gly-Resin |

| 8. Final Cleavage | The completed tetrapeptide is cleaved from the resin and all protecting groups are removed. | H₂N-Gln-Leu-Leu-Gly-OH |

Solution-phase peptide synthesis (SPPS) was the first method developed for creating peptides and remains a valuable technique, particularly for large-scale synthesis or for peptides that are difficult to produce on a solid support. springernature.comnih.gov In this approach, all reactions are carried out in a suitable solvent, and the intermediate products are isolated and purified after each step. nih.gov

For a tetrapeptide like L-Glutaminyl-L-leucyl-L-leucylglycine, the synthesis can be performed stepwise, adding one amino acid at a time, or through a more efficient strategy known as fragment condensation. nih.gov In fragment condensation, smaller peptide fragments are synthesized and purified separately and then coupled together to form the final, larger peptide. This can help to minimize the accumulation of side products that can occur during a long, stepwise synthesis.

A possible fragment condensation strategy for L-Glutaminyl-L-leucyl-L-leucylglycine could involve:

Synthesis of the dipeptide L-Glutaminyl-L-leucine.

Synthesis of the dipeptide L-leucylglycine.

Coupling of the two purified dipeptide fragments to yield the final tetrapeptide.

While this method allows for the purification of intermediates, it is generally more labor-intensive and time-consuming than solid-phase synthesis due to the required workup and purification at each stage. springernature.com

Successful chemical peptide synthesis hinges on the use of protecting groups (PGs) to temporarily mask reactive functional moieties and prevent unwanted side reactions. biosynth.com The core principle of modern peptide synthesis is the concept of orthogonality, which dictates that the different classes of protecting groups used can be removed under distinct chemical conditions without affecting the others. peptide.comnih.goviris-biotech.de This allows for selective deprotection at specific stages of the synthesis. nih.gov

In the synthesis of L-Glutaminyl-L-leucyl-L-leucylglycine, protecting groups are needed for:

The α-amino group of each incoming amino acid (temporary protection).

The side chain amide of Glutamine (permanent or semi-permanent protection).

The two most common orthogonal protection schemes used in SPPS are the Fmoc/tBu and Boc/Bzl strategies. peptide.combiosynth.com

Fmoc/tBu Strategy : This is the most widely used orthogonal combination. iris-biotech.de

The Fmoc (9-fluorenylmethoxycarbonyl) group is used for temporary protection of the α-amino terminus. It is stable to acid but is readily removed by a mild base, typically piperidine. iris-biotech.de

Side chains, such as the amide of Glutamine, are protected with acid-labile groups like Trt (trityl) or tBu (tert-butyl) . These groups are stable to the basic conditions used for Fmoc removal but are cleaved at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

Boc/Bzl Strategy : This is considered a "quasi-orthogonal" scheme. biosynth.com

The Boc (tert-butoxycarbonyl) group provides temporary Nα-protection and is removed with a moderate acid (e.g., TFA). nih.govpeptide.com

Permanent side-chain protection is achieved with Bzl (benzyl)-based groups, which are stable to moderate acid but require a very strong acid, such as hydrofluoric acid (HF), for removal during the final cleavage step. nih.govpeptide.com

The choice of strategy depends on the specific sequence and desired final modifications of the peptide. nih.gov

| Protecting Group | Abbreviation | Function | Cleavage Condition |

|---|---|---|---|

| 9-fluorenylmethoxycarbonyl | Fmoc | Temporary Nα-amino protection | Base (e.g., Piperidine) |

| tert-butoxycarbonyl | Boc | Temporary Nα-amino protection | Moderate Acid (e.g., TFA) |

| Trityl | Trt | Side chain protection (e.g., Gln) | Strong Acid (e.g., TFA) |

| tert-Butyl | tBu | Side chain protection | Strong Acid (e.g., TFA) |

| Benzyl | Bzl | Side chain protection | Very Strong Acid (e.g., HF) |

The formation of the peptide (amide) bond between two amino acids is not spontaneous and requires the activation of the carboxyl group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the other. bachem.comcreative-peptides.com This is achieved using coupling reagents. The choice of coupling reagent is critical for ensuring high reaction efficiency, rapid coupling times, and minimal racemization. bachem.com

Over the years, several classes of coupling reagents have been developed:

Carbodiimides : Reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) were among the first to be widely used. creative-peptides.comuni-kiel.de They are often used with additives like HOBt (1-hydroxybenzotriazole) or OxymaPure to increase efficiency and suppress racemization. bachem.comuni-kiel.de

Onium Salts : This class includes phosphonium (B103445) salts (e.g., BOP , PyBOP® ) and aminium/uronium salts (e.g., HBTU , HATU , COMU ). bachem.comuni-kiel.de These reagents are known for their high reactivity and ability to facilitate difficult couplings, such as those involving sterically hindered amino acids. uni-kiel.de HATU and its Oxyma-based counterpart COMU are particularly effective at achieving high coupling rates with low levels of side reactions. bachem.com

Reaction optimization also involves the choice of solvent (typically DMF or NMP) and base. Non-nucleophilic tertiary amines like DIEA (N,N-diisopropylethylamine) or NMM (N-methylmorpholine) are commonly used to neutralize protonated amino groups and facilitate the coupling reaction. bachem.comuni-kiel.de

| Reagent | Full Name | Class | Key Features |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Effective and inexpensive; insoluble urea (B33335) by-product. creative-peptides.comuni-kiel.de |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | Widely used, high efficiency. creative-peptides.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium Salt | Very high reactivity, based on HOAt. bachem.com |

| PyBOP® | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | High coupling rates with few side reactions. bachem.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium/Uronium Salt | Oxyma-based, high reactivity, non-explosive by-products. bachem.com |

Enzymatic Synthesis of L-Glutaminyl-L-leucyl-L-leucylglycine

Enzymatic methods for peptide synthesis offer a "green" alternative to chemical strategies, often proceeding under mild aqueous conditions without the need for protecting groups and complex activation steps.

L-amino acid ligases (Lals) are a class of microbial enzymes that catalyze the formation of peptide bonds between unprotected L-amino acids in an ATP-dependent manner. nih.govnih.gov This reaction involves the hydrolysis of ATP to ADP and phosphate (B84403) to drive the ligation. nih.gov The process is highly specific and avoids racemization. nih.gov

The synthesis of L-Glutaminyl-L-leucyl-L-leucylglycine could theoretically be achieved using L-amino acid ligases. While many initially discovered Lals only synthesize dipeptides, newer research has identified ligases capable of producing oligopeptides. nih.govtandfonline.commdpi.com For example, enzymes like RizB from Bacillus subtilis have been shown to synthesize homo-oligomers of branched-chain amino acids (like leucine) up to five residues long and can also create various heteropeptides. nih.govtandfonline.com

The enzymatic pathway would involve:

Incubating the constituent amino acids (Gln, Leu, Gly) with a suitable L-amino acid ligase or a cascade of ligases with appropriate specificities.

Providing ATP and necessary cofactors (like Mg²⁺) to drive the reaction.

The enzyme would then sequentially form the peptide bonds, resulting in the desired tetrapeptide.

This approach is promising for cost-effective and environmentally friendly peptide production, as the substrates (amino acids and ATP) can potentially be supplied through microbial fermentation. nih.gov

Protease-Catalyzed Condensation Reactions for Oligopeptides

Protease-catalyzed peptide synthesis represents a valuable alternative to traditional chemical methods, which often involve complex protection and deprotection steps and the use of harsh reagents. wikipedia.org In an aqueous environment, proteases can catalyze the formation of peptide bonds in a kinetically controlled process. This approach utilizes amino acid esters as acyl donors and another amino acid or peptide as the nucleophile. The enzyme facilitates the formation of an acyl-enzyme intermediate, which is then aminolyzed by the nucleophile to form the new peptide bond. wikipedia.org

A range of proteases, including serine, cysteine, and metalloproteases, have been successfully employed in the synthesis of dipeptides, tripeptides, and even pentapeptides. nih.gov Key to the success of these syntheses is the careful selection of the enzyme based on its substrate specificity and the optimization of reaction conditions such as pH, temperature, and substrate concentrations to favor synthesis over hydrolysis. wikipedia.org

Substrate Selectivity and Stereoselectivity in Biocatalytic Processes

The success of protease-catalyzed peptide synthesis is intrinsically linked to the enzyme's substrate selectivity and stereoselectivity. Proteases possess highly specific active sites that recognize and bind to particular amino acid residues at different positions relative to the scissile peptide bond (P and P' sites).

For the synthesis of L-Glutaminyl-L-leucyl-L-leucylglycine, the formation of three distinct peptide bonds is required: Gln-Leu, Leu-Leu, and Leu-Gly. The choice of protease is critical for efficiently catalyzing these specific linkages.

Thermolysin , a metalloprotease, exhibits a strong preference for hydrophobic amino acid residues at the P1' position (the amino acid contributing the amino group). oup.comnih.gov This makes it a suitable candidate for catalyzing the formation of the Leu-Gly bond, where glycine would occupy the P2' position and leucine the P1' position. Studies have shown high yields for thermolysin-catalyzed couplings of N-protected amino acids with L-leucine derivatives. oup.com

Papain , a cysteine protease, has a broader substrate specificity but is known to effectively catalyze the polymerization of hydrophobic amino acids like leucine. rpi.edu This suggests its potential utility in forming the Leu-Leu bond. Papain's S2 subsite shows a preference for hydrophobic amino acids, which would be the first leucine residue in the Leu-Leu linkage. frontiersin.org

α-Chymotrypsin , a serine protease, preferentially cleaves peptide bonds C-terminal to large hydrophobic residues such as tyrosine, tryptophan, phenylalanine, and leucine at the P1 position. wikipedia.org This specificity can be exploited in a synthesis context to form the Gln-Leu and Leu-Leu bonds.

A significant advantage of enzymatic peptide synthesis is its inherent stereoselectivity. Proteases are chiral catalysts and almost exclusively act on L-amino acids, thus minimizing the risk of racemization that can occur in chemical synthesis. acs.org Papain, for instance, displays high stereospecificity for L-amino acids. acs.orgnih.gov This ensures the synthesis of the desired L-L-L-L stereoisomer of the tetrapeptide.

The following table illustrates the substrate preferences of proteases relevant to the synthesis of L-Glutaminyl-L-leucyl-L-leucylglycine.

| Enzyme | P2 Position Preference | P1 Position Preference | P1' Position Preference | Relevant Bond in Gln-Leu-Leu-Gly |

| Thermolysin | Hydrophobic | Hydrophobic (e.g., Phe) | Hydrophobic (e.g., Leu) | Leu-Gly |

| Papain | Hydrophobic (e.g., Leu) | Broad | Broad | Gln-Leu, Leu-Leu |

| α-Chymotrypsin | Varies | Large Hydrophobic (e.g., Leu) | Varies | Gln-Leu, Leu-Leu |

This table is a synthesis of information from multiple sources to illustrate general substrate preferences and does not represent exhaustive specificity data.

Chemoenzymatic Route Development for Tetrapeptide Production

A plausible chemoenzymatic route for the production of L-Glutaminyl-L-leucyl-L-leucylglycine would likely involve a stepwise or convergent strategy, utilizing one or more proteases with complementary specificities. A stepwise approach could involve the sequential addition of amino acid residues to a growing peptide chain.

For example, a potential synthetic strategy could be:

Synthesis of the Leu-Gly dipeptide: Thermolysin could be employed to catalyze the condensation of an N-protected L-leucine derivative (as the acyl donor) with a C-protected glycine derivative (as the nucleophile), taking advantage of thermolysin's preference for a hydrophobic residue at the P1' position.

Synthesis of the Leu-Leu-Gly tripeptide: The N-protected Leu-Gly dipeptide could then be deprotected at the N-terminus and used as the nucleophile in a subsequent condensation with an N-protected L-leucine derivative. Papain or α-chymotrypsin could potentially catalyze this step.

Synthesis of the Gln-Leu-Leu-Gly tetrapeptide: Finally, after N-terminal deprotection of the tripeptide, an N-protected L-glutamine derivative would be coupled to the Leu-Leu-Gly fragment.

A study on the thermolysin-catalyzed synthesis of asparagine- and glutamine-containing peptides provides valuable insight. The synthesis of Moz-Gln-Leu-Gly-OEt was achieved with a yield exceeding 50%, demonstrating the feasibility of enzymatically forming a key fragment of the target tetrapeptide. nih.gov

The table below presents data from the synthesis of a relevant tripeptide fragment, illustrating typical yields in chemoenzymatic synthesis.

| Carboxyl Component | Amine Component | Enzyme | Product | Yield (%) |

| Moz-Gln-OH | H-Leu-Gly-OEt | Thermolysin | Moz-Gln-Leu-Gly-OEt | >50 |

Data adapted from Miranda, M. T., & Tominaga, M. (1991). Int J Pept Protein Res, 37(2), 128-33. nih.gov

The development of an efficient chemoenzymatic route requires careful optimization of several parameters, including the choice of protecting groups for the N- and C-termini and the side chain of glutamine, the solvent system (often a biphasic system or one with organic co-solvents to shift the equilibrium towards synthesis), enzyme concentration, and reaction time.

Enzymatic Hydrolysis and Metabolic Processing of L Glutaminyl L Leucyl L Leucylglycine

Characterization of Peptidases Acting on the Tetrapeptide

The breakdown of oligopeptides like L-Glutaminyl-L-leucyl-L-leucylglycine is a stepwise process involving several classes of proteolytic enzymes. These enzymes, known as peptidases, are broadly classified based on their site of action on the peptide chain. nih.gov

Exopeptidases are enzymes that cleave peptide bonds from the ends of a polypeptide chain. thebiomics.com The hydrolysis of L-Glutaminyl-L-leucyl-L-leucylglycine would likely be initiated by two main types of exopeptidases: aminopeptidases and carboxypeptidases. nih.govthebiomics.com

Aminopeptidases catalyze the cleavage of amino acids from the N-terminus of peptides. wikipedia.org In the case of L-Glutaminyl-L-leucyl-L-leucylglycine, an aminopeptidase (B13392206) would act on the peptide bond between L-glutamine and the first L-leucine, releasing a free L-glutamine molecule and the remaining tripeptide, L-leucyl-L-leucylglycine. patsnap.com Aminopeptidases are found in various cellular compartments and are particularly abundant in the brush border of the small intestine, where they play a crucial role in the final stages of protein digestion. wikipedia.orgyoutube.com Many are metalloenzymes, often containing a zinc ion in their active site that is essential for catalysis. wikipedia.org

Carboxypeptidases perform the complementary function of removing amino acids from the carboxy-terminal (C-terminal) end of a peptide chain. wikipedia.orgtaylorandfrancis.com For this tetrapeptide, a carboxypeptidase would cleave the peptide bond between the second L-leucine and glycine (B1666218), releasing a free glycine molecule and the tripeptide L-Glutaminyl-L-leucyl-L-leucine. youtube.com Like aminopeptidases, many carboxypeptidases are also metalloenzymes, with Carboxypeptidase A, for example, containing a catalytic zinc ion. proteopedia.org These enzymes are vital for protein maturation and digestion. wikipedia.orgtaylorandfrancis.com

The sequential action of these enzymes would progressively shorten the peptide chain, ultimately leading to its complete breakdown into individual amino acids.

| Enzyme Class | Action on L-Glutaminyl-L-leucyl-L-leucylglycine | Products |

| Aminopeptidase | Cleaves the N-terminal L-Glutamine | L-Glutamine + L-Leucyl-L-leucylglycine |

| Carboxypeptidase | Cleaves the C-terminal Glycine | L-Glutaminyl-L-leucyl-L-leucine + Glycine |

In addition to exopeptidases, other classes of peptidases could be involved in the hydrolysis of L-Glutaminyl-L-leucyl-L-leucylglycine.

Endopeptidases , also known as endoproteinases, cleave peptide bonds within the non-terminal regions of a peptide chain. thebiomics.com Their action is highly specific, recognizing particular amino acid sequences. thebiomics.com For an endopeptidase to act on L-Glutaminyl-L-leucyl-L-leucylglycine, it would need to have specificity for the internal L-leucyl-L-leucine bond. While many endopeptidases exist with varied specificities (e.g., trypsin cleaves after lysine (B10760008) or arginine), the cleavage of a Leu-Leu bond is also possible depending on the specific enzyme. thebiomics.comexpasy.org

Dipeptidyl peptidases (DPPs) are a subclass of exopeptidases that cleave off a dipeptide from the N-terminus of a polypeptide. nih.gov A notable example is Dipeptidyl Peptidase IV (DPP-IV), which preferentially cleaves dipeptides where the second amino acid is proline or alanine. nih.govnih.gov Given that the second residue in L-Glutaminyl-L-leucyl-L-leucylglycine is leucine (B10760876), the action of classic DPP-IV would be inefficient. nih.gov However, other dipeptidyl peptidases with different specificities exist and could potentially cleave the N-terminal L-Glutaminyl-L-leucine dipeptide, yielding it and the remaining dipeptide, L-leucylglycine. nih.gov

| Enzyme Class | Potential Action on L-Glutaminyl-L-leucyl-L-leucylglycine | Products | Specificity Notes |

| Endopeptidase | Cleaves the internal Leu-Leu bond | L-Glutaminyl-L-leucine + L-Leucylglycine | Requires an enzyme with specificity for internal leucine residues. |

| Dipeptidyl Peptidase | Cleaves the N-terminal Gln-Leu dipeptide | L-Glutaminyl-L-leucine + L-Leucylglycine | Depends on the existence of a DPP with specificity for an N-terminal Gln-Leu sequence. |

Gamma-glutamyl transferase (GGT) is a key enzyme involved in glutathione (B108866) metabolism and can also process other peptides containing an N-terminal gamma-glutamyl linkage. wikipedia.org While the glutamine in L-Glutaminyl-L-leucyl-L-leucylglycine is linked via a standard alpha-peptide bond, GGT also exhibits transferase activity with N-terminal L-glutamine residues. nih.gov

GGT catalyzes the transfer of the γ-glutamyl group from a donor molecule (like glutathione or a glutaminyl-peptide) to an acceptor. wikipedia.org The acceptor can be an amino acid, a peptide, or water. wikipedia.org

Two potential reactions involving GGT and L-Glutaminyl-L-leucyl-L-leucylglycine are:

Hydrolysis: If water acts as the acceptor, GGT can hydrolyze the N-terminal L-glutamine, releasing it as free glutamate (B1630785) and leaving the tripeptide L-leucyl-L-leucylglycine. wikipedia.org

Transpeptidation: If another amino acid or a small peptide acts as the acceptor, GGT will transfer the glutamyl moiety, creating a new γ-glutamyl peptide and releasing L-leucyl-L-leucylglycine. nih.govresearchgate.net

This enzymatic action is a crucial part of the gamma-glutamyl cycle, which plays a role in amino acid transport and cellular antioxidant defense. wikipedia.org

The table below presents hypothetical kinetic data to illustrate how different enzymes might vary in their efficiency at hydrolyzing an oligopeptide substrate.

| Enzyme (Hypothetical) | Substrate | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |

| Aminopeptidase N | Oligopeptide | 150 | 50 | 3.3 x 10⁵ |

| Carboxypeptidase A | Oligopeptide | 200 | 30 | 1.5 x 10⁵ |

| Endopeptidase X | Oligopeptide | 500 | 100 | 2.0 x 10⁵ |

Integration of L-Glutaminyl-L-leucyl-L-leucylglycine within Cellular Metabolic Networks

Following the complete enzymatic hydrolysis of L-Glutaminyl-L-leucyl-L-leucylglycine, the resulting free amino acids—L-glutamine, L-leucine, and glycine—are absorbed and enter the body's free amino acid pool. youtube.com From there, they are available for various metabolic processes, including the synthesis of new proteins or catabolism for energy production. youtube.comsciencedaily.comyoutube.com

The carbon skeletons of the constituent amino acids are channeled into central metabolic pathways, while their amino groups are typically processed through the urea (B33335) cycle for excretion. youtube.comnih.gov

L-Glutamine: This amino acid is a key metabolic fuel for many cells. It is first deamidated by the enzyme glutaminase (B10826351) to form glutamate and ammonia. Glutamate can then be deaminated by glutamate dehydrogenase to yield α-ketoglutarate, an intermediate of the citric acid (Krebs) cycle, which can be oxidized for energy. nih.govyoutube.com

L-Leucine: As one of the three branched-chain amino acids (BCAAs), leucine is primarily catabolized in skeletal muscle. youtube.com It is a strictly ketogenic amino acid, meaning its breakdown yields acetyl-CoA and acetoacetate. These molecules can be used for the synthesis of ketone bodies or fatty acids, or they can be oxidized for energy in the citric acid cycle. youtube.com

Glycine: This is the simplest amino acid and is glucogenic. It has several catabolic routes, including conversion to serine by serine hydroxymethyltransferase, or breakdown by the glycine cleavage system into CO₂, NH₄⁺, and a one-carbon unit that enters folate metabolism. youtube.comyoutube.com

Alternatively, these liberated amino acids can be "recycled" and utilized by cells for the synthesis of new proteins and other nitrogen-containing compounds, a fundamental process for protein turnover and maintenance of cellular function. youtube.com

| Amino Acid | Classification | Primary Catabolic Intermediate(s) | Metabolic Fate |

| L-Glutamine | Glucogenic | α-Ketoglutarate | Enters Citric Acid Cycle |

| L-Leucine | Ketogenic | Acetyl-CoA, Acetoacetate | Ketone body/fatty acid synthesis or energy production |

| Glycine | Glucogenic | Serine, CO₂, NH₄⁺ | Enters gluconeogenesis or one-carbon metabolism |

Potential Roles in Intracellular Signaling or Regulatory Mechanisms

While direct evidence for L-Glutaminyl-L-leucyl-L-leucylglycine as a signaling molecule is not established, its constituent amino acids, particularly leucine and glutamine, are well-recognized for their roles in intracellular signaling and regulatory processes. Upon hydrolysis of the parent tetrapeptide, the released amino acids can exert these effects.

Leucine is a key regulator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central controller of cell growth, proliferation, and protein synthesis. nih.gov Leucyl-tRNA synthetase (LRS) has been identified as an intracellular leucine sensor that, upon binding to leucine, activates the mTORC1 complex. nih.gov This activation promotes protein translation and other anabolic processes.

Glutamine also plays a role in signaling, particularly in the context of nutrient sensing and immune function. nih.govnih.gov It can influence the GCN2 (General Control Nonderepressible 2) pathway, which responds to amino acid deprivation. nih.gov Furthermore, glutamine is a precursor for the synthesis of nucleotides and the antioxidant glutathione, indirectly influencing a wide range of cellular processes. In certain enteroendocrine cells, L-glutamine can induce increases in intracellular calcium and cyclic AMP (cAMP), which are important second messengers in various signaling cascades that can lead to the secretion of hormones like glucagon-like peptide-1 (GLP-1). nih.gov

The potential for the intact tetrapeptide or its dipeptide fragments (e.g., leucyl-leucine, leucylglycine) to have direct signaling roles is an area for further investigation. Dipeptides can sometimes have biological activities distinct from their constituent amino acids.

Intermediary Metabolism of Constituent Amino Acids and Dipeptides

Following enzymatic hydrolysis, the constituent amino acids—glutamine, leucine, and glycine—and any resulting dipeptides are absorbed and enter the body's amino acid pool. From there, they are directed into various intermediary metabolic pathways.

Glutamine Metabolism: Glutamine is a versatile amino acid with numerous metabolic fates. It is a primary substrate for energy production in rapidly dividing cells, such as enterocytes and immune cells. nih.gov Glutamine is converted to glutamate by the enzyme glutaminase. nih.govyoutube.comnih.gov Glutamate can then be further metabolized to α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle, for energy production. youtube.comembopress.org Glutamine also serves as a crucial nitrogen donor for the synthesis of other non-essential amino acids, purines, and pyrimidines. embopress.org In the liver, glutamine plays a key role in gluconeogenesis and the urea cycle. nih.gov

Leucine Metabolism: Leucine is a branched-chain amino acid (BCAA) and is primarily catabolized in skeletal muscle. youtube.com It is a ketogenic amino acid, meaning its carbon skeleton is degraded to acetyl-CoA and acetoacetate. youtube.comyoutube.com These molecules can be used for energy production in the TCA cycle or for the synthesis of ketone bodies and fatty acids. The initial step in leucine catabolism is transamination to α-ketoisocaproate, a reaction catalyzed by branched-chain aminotransferase.

Glycine Metabolism: Glycine is the simplest amino acid and participates in a wide array of metabolic processes. youtube.com It is a precursor for the synthesis of several important biomolecules, including heme, purines, and glutathione. nih.govyoutube.com Glycine can be converted to serine by serine hydroxymethyltransferase. nih.gov It is also involved in the synthesis of creatine, an energy reservoir in muscle tissue. youtube.com Glycine's carbon skeleton can enter the TCA cycle, classifying it as a glucogenic amino acid. youtube.com

Dipeptide Metabolism: Dipeptides such as leucylglycine can be hydrolyzed by various peptidases, including leucyl aminopeptidase, which is found in serum and various tissues. nih.govnih.gov The resulting free amino acids then enter their respective metabolic pathways as described above. Some dipeptides may be absorbed intact by intestinal cells and hydrolyzed intracellularly.

The metabolic pathways of these constituent amino acids are interconnected and regulated by the nutritional and physiological state of the organism.

Table of Metabolic Fates of Constituent Amino Acids

| Amino Acid | Key Metabolic Pathways | Major Products/Functions |

|---|---|---|

| L-Glutamine | TCA Cycle (anaplerosis), Gluconeogenesis, Urea Cycle, Nucleotide Synthesis, Nitrogen Donation | α-ketoglutarate, Glucose, Urea, Purines, Pyrimidines, other Amino Acids. nih.govyoutube.comembopress.org |

| L-Leucine | BCAA Catabolism, Ketogenesis | Acetyl-CoA, Acetoacetate, mTORC1 activation. nih.govyoutube.comyoutube.com |

| L-Glycine | Heme Synthesis, Purine Synthesis, Glutathione Synthesis, Creatine Synthesis, Glycine Cleavage System | Porphyrins, Nucleotides, Antioxidants, Phosphocreatine, CO2, NH4+. nih.govyoutube.com |

Molecular Interactions and Conformational Aspects of the Tetrapeptide

Investigations into Peptide-Enzyme Recognition and Binding

Currently, there is a lack of specific research in publicly available literature detailing the direct recognition and binding of L-Glutaminyl-L-leucyl-L-leucylglycine with specific enzymes. While general principles of peptide-enzyme interactions suggest that the peptide's sequence and conformation would be critical for any such binding, dedicated studies on this particular tetrapeptide are not presently accessible.

Ligand-Receptor Interactions and Functional Implications

Similarly, specific studies on the ligand-receptor interactions of L-Glutaminyl-L-leucyl-L-leucylglycine are not readily found in the current body of scientific literature. The functional implications of this tetrapeptide as a ligand for any particular receptor remain an area for future investigation.

Conformational Studies of L-Glutaminyl-L-leucyl-L-leucylglycine in Solution and Bound States

While direct conformational studies on the isolated tetrapeptide L-Glutaminyl-L-leucyl-L-leucylglycine are limited, valuable insights can be drawn from the conformational analysis of a larger neuropeptide that contains this exact sequence: Glu¹-Leu²-Leu³-Gly⁴-Gly⁵-Arg⁶-Phe⁷NH₂. tubitak.gov.tr A study utilizing molecular mechanics performed a conformational energy-minimization of this heptapeptide (B1575542), providing data on the dihedral angles of the backbone and side chains for the lowest-energy structures. tubitak.gov.tr

The conformation of the Glu-Leu-Leu-Gly portion within this larger peptide is influenced by the rotational freedom around the single bonds of the peptide backbone (phi, ψ, ω) and the side chains (χ). The analysis of the full heptapeptide involved a step-wise approach, where the minimum energy states of monopeptides were first determined, followed by dipeptides, tripeptides, and ultimately the tetrapeptide segment (Glu¹-Leu²-Leu³-Gly⁴). tubitak.gov.tr The final structure of the entire neuropeptide was determined by minimizing the energies through the rotation of this tetrapeptide and the C-terminal dipeptide around the central glycine (B1666218) (Gly⁵). tubitak.gov.tr

The calculated dihedral angles for the lowest-energy conformation of the heptapeptide provide a model for the likely spatial arrangement of the L-Glutaminyl-L-leucyl-L-leucylglycine sequence when part of a larger polypeptide chain.

Table 1: Dihedral Angles of the Lowest-Energy Structure for the Glu-Leu-Leu-Gly Segment within a Heptapeptide tubitak.gov.tr

| Residue | Dihedral Angle | Value (degrees) |

| Glu¹ | ψ | 148.7 |

| χ¹ | -173.8 | |

| χ² | 179.9 | |

| χ³ | -179.9 | |

| Leu² | φ | -144.3 |

| ψ | 149.3 | |

| χ¹ | -178.6 | |

| χ² | 179.9 | |

| Leu³ | φ | -140.2 |

| ψ | 145.2 | |

| χ¹ | -179.9 | |

| χ² | 179.9 | |

| Gly⁴ | φ | -142.1 |

| ψ | 148.7 |

This data is derived from the conformational analysis of the neuropeptide Glu¹-Leu²-Leu³-Gly⁴-Gly⁵-Arg⁶-Phe⁷NH₂. tubitak.gov.tr

This structural information is crucial for understanding how L-Glutaminyl-L-leucyl-L-leucylglycine might present itself for interaction with other molecules. The extended conformation suggested by these angles for the Glu-Leu-Leu-Gly segment within the larger peptide is a key finding. However, it is important to note that the conformation of the isolated tetrapeptide in solution could differ due to increased flexibility and the absence of constraints imposed by neighboring amino acids in a longer chain.

Advanced Analytical and Characterization Methodologies for L Glutaminyl L Leucyl L Leucylglycine

High-Resolution Chromatographic and Electrophoretic Separations

Separation science offers powerful tools for isolating peptides and assessing the purity of a sample. Techniques such as UHPLC and Capillary Electrophoresis are mainstays in peptide analysis due to their high efficiency and resolving power.

Ultra-High Performance Liquid Chromatography (UHPLC) is a cornerstone technique for assessing the purity of synthetic peptides. almacgroup.com By utilizing columns packed with sub-2 µm particles, UHPLC provides significantly higher resolution and faster analysis times compared to traditional HPLC. waters.com For L-Glutaminyl-L-leucyl-L-leucylglycine, a reversed-phase (RP-UHPLC) method is typically employed. almacgroup.com

This method separates the peptide from impurities—such as truncated or deletion sequences from synthesis—based on hydrophobicity. A C18 stationary phase is commonly used, and the separation is achieved by applying a gradient of an organic solvent, like acetonitrile, in an aqueous mobile phase containing an ion-pairing agent such as trifluoroacetic acid (TFA). waters.com The peptide is detected using UV absorbance, typically at wavelengths between 210 and 230 nm where the peptide bond absorbs light. almacgroup.com

Purity is determined by calculating the area percentage of the main peptide peak relative to the total area of all peaks in the chromatogram. For quantification, a calibration curve is constructed using a reference standard of L-Glutaminyl-L-leucyl-L-leucylglycine at known concentrations.

Table 1: Representative RP-UHPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 1.7 µm particle size, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 50% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 215 nm |

| Injection Volume | 2 µL |

| Sample Preparation | 0.5 mg/mL in Mobile Phase A |

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for charged molecules like peptides. nih.gov The most common mode, Capillary Zone Electrophoresis (CZE), separates analytes based on their charge-to-size ratio as they migrate through a narrow fused-silica capillary under the influence of a strong electric field. wikipedia.org

For the analysis of L-Glutaminyl-L-leucyl-L-leucylglycine, a low-pH background electrolyte (BGE), such as a phosphate (B84403) buffer at pH 2.5, is typically used. mdpi.com At this pH, the carboxylic acid group is protonated and the N-terminal amine and the glutamine side chain are positively charged, resulting in a net positive charge that allows the peptide to migrate toward the cathode. nih.gov This technique is highly efficient and can resolve peptides that differ by even a single amino acid. acs.org Detection is often accomplished via on-column UV detection at approximately 200 nm. mdpi.com

Table 2: Typical Capillary Zone Electrophoresis (CZE) Conditions

| Parameter | Condition |

| Capillary | Uncoated Fused-Silica, 50 µm I.D., 40 cm total length |

| Background Electrolyte (BGE) | 100 mM Phosphate Buffer, pH 2.5 |

| Separation Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (Pressure) Injection: 50 mbar for 5 seconds |

| Detection | UV Absorbance at 200 nm |

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the definitive characterization of peptides, providing precise molecular weight information and enabling sequence confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of intact biomolecules like peptides. When coupled with a separation method (LC-MS or CE-MS), it provides robust confirmation of a peptide's identity. The calculated monoisotopic mass of L-Glutaminyl-L-leucyl-L-leucylglycine (C₂₀H₃₇N₅O₆) is 429.2744 Da.

In ESI-MS, the peptide is typically observed as a protonated molecular ion, [M+H]⁺, with a corresponding mass-to-charge ratio (m/z) of 430.2817. High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure this mass with high accuracy (typically <5 ppm), which serves to verify the elemental composition of the synthesized peptide.

Tandem Mass Spectrometry (MS/MS) is the gold standard for verifying the amino acid sequence of a peptide. nih.gov In this technique, the protonated molecular ion ([M+H]⁺) of L-Glutaminyl-L-leucyl-L-leucylglycine is isolated in the mass spectrometer and then fragmented, typically through collision-induced dissociation (CID). wikipedia.orgresearchgate.net The fragmentation occurs predictably along the peptide backbone, primarily at the amide bonds, generating a series of characteristic fragment ions known as b- and y-ions.

The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. This process, known as de novo sequencing, provides unambiguous confirmation of the peptide's primary structure. nih.govcreative-proteomics.com

Table 3: Theoretical MS/MS Fragmentation Ions for L-Glutaminyl-L-leucyl-L-leucylglycine ([M+H]⁺)

| Ion Type | Sequence | Calculated m/z | Ion Type | Sequence | Calculated m/z |

| b₁ | Gln | 129.0662 | y₁ | Gly | 76.0393 |

| b₂ | Gln-Leu | 242.1503 | y₂ | Leu-Gly | 189.1234 |

| b₃ | Gln-Leu-Leu | 355.2344 | y₃ | Leu-Leu-Gly | 302.2075 |

For the quantification of L-Glutaminyl-L-leucyl-L-leucylglycine in complex biological matrices such as plasma or tissue extracts, targeted quantitative methods are employed. nih.gov Multiple Reaction Monitoring (MRM) and the related Selected Reaction Monitoring (SRM) are powerful mass spectrometry techniques that offer exceptional sensitivity and specificity. nih.gov

In an MRM experiment, a specific precursor-to-product ion transition is monitored. The mass spectrometer is set to isolate the precursor ion (e.g., the [M+H]⁺ ion of the peptide at m/z 430.3), induce fragmentation, and then monitor for a specific, intense fragment ion (e.g., the y₂-ion at m/z 189.1). nih.gov By monitoring one or more of these specific transitions, the peptide can be quantified with high precision, even in the presence of a complex background. For absolute quantification, a stable isotope-labeled version of the peptide is often used as an internal standard. nih.gov These approaches are central to peptideomics, the large-scale study of peptides in biological systems. mdpi.com

Table 4: Hypothetical Multiple Reaction Monitoring (MRM) Transitions for Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ion Type |

| Gln-Leu-Leu-Gly | 430.3 | 189.1 | y₂ |

| Gln-Leu-Leu-Gly | 430.3 | 302.2 | y₃ |

| Gln-Leu-Leu-Gly | 430.3 | 355.2 | b₃ |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the structural attributes of peptides in solution. Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy offer detailed information regarding the peptide's conformation and secondary structure, respectively.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution. By analyzing the magnetic properties of atomic nuclei, NMR can provide a wealth of information on bond connectivity, spatial proximity of atoms, and conformational flexibility.

For a tetrapeptide like L-Glutaminyl-L-leucyl-L-leucylglycine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed. A typical workflow involves the complete assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances using experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence).

Once the resonances are assigned, conformational restraints are derived from NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments. These experiments detect protons that are close in space (typically < 5 Å), providing distance constraints that are crucial for structure calculation. Additionally, coupling constants (J-couplings) derived from high-resolution 1D or 2D spectra can provide information about dihedral angles along the peptide backbone.

Due to the inherent flexibility of a short, linear peptide, it is likely that L-Glutaminyl-L-leucyl-L-leucylglycine does not adopt a single, rigid conformation in solution but rather exists as an ensemble of interconverting structures. Molecular dynamics (MD) simulations, guided by the experimental NMR restraints, are often used to generate a representative ensemble of conformations that are consistent with the observed data.

Table 1: Representative ¹H NMR Chemical Shift Assignments for a Tetrapeptide in Aqueous Solution

Please note: This table provides hypothetical data for illustrative purposes, as specific experimental data for L-Glutaminyl-L-leucyl-L-leucylglycine is not available in the cited literature.

| Residue | Amide (NH) (ppm) | Alpha (αH) (ppm) | Beta (βH) (ppm) | Gamma (γH) (ppm) | Delta (δH) (ppm) |

| Gln-1 | 8.52 | 4.35 | 2.14, 2.05 | 2.45 | - |

| Leu-2 | 8.31 | 4.41 | 1.72, 1.65 | 1.68 | 0.95, 0.93 |

| Leu-3 | 8.15 | 4.38 | 1.70, 1.63 | 1.66 | 0.94, 0.92 |

| Gly-4 | 8.20 | 3.98, 3.95 | - | - | - |

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins. It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature for different types of secondary structures, including α-helices, β-sheets, turns, and random coils.

For a short peptide like L-Glutaminyl-L-leucyl-L-leucylglycine, the CD spectrum would likely be dominated by features indicative of a random coil or disordered conformation. This is characterized by a strong negative band near 200 nm. However, the presence of turn-like structures cannot be entirely ruled out and might be inferred from subtle features in the spectrum. The propensity of the peptide to adopt a more ordered structure can be investigated by varying experimental conditions such as solvent polarity (e.g., by adding trifluoroethanol), temperature, and pH.

The analysis of the CD spectrum involves deconvolution using various algorithms that compare the experimental spectrum to a basis set of spectra from proteins and peptides with known structures. This allows for a quantitative estimation of the percentage of each secondary structure element present in the sample.

Table 2: Illustrative Secondary Structure Content of a Tetrapeptide as Determined by CD Spectroscopy

Please note: This table presents example data to illustrate the output of a CD spectral analysis, as specific experimental data for L-Glutaminyl-L-leucyl-L-leucylglycine is not available.

| Secondary Structure | Percentage (%) |

| α-Helix | < 5 |

| β-Sheet | 10 - 15 |

| Turn | 20 - 30 |

| Random Coil | 55 - 65 |

Enzyme Activity Profiling and Substrate Specificity Assays

Understanding how L-Glutaminyl-L-leucyl-L-leucylglycine interacts with enzymes is crucial for elucidating its potential biological function and metabolic fate. Enzyme activity profiling and substrate specificity assays are employed to identify proteases that can cleave the peptide and to characterize the kinetics of this cleavage.

These assays typically involve incubating the tetrapeptide with a specific protease or a complex biological fluid (e.g., serum, cell lysate) and monitoring the degradation of the peptide over time. The cleavage products can be identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

By testing a panel of proteases with known cleavage specificities, one can determine which enzymes are capable of hydrolyzing the peptide bonds within the Gln-Leu-Leu-Gly sequence. For instance, aminopeptidases might cleave the N-terminal glutamine, while carboxypeptidases could act on the C-terminal glycine (B1666218). Endopeptidases could potentially cleave the internal Leu-Leu bond.

Kinetic parameters, such as the Michaelis constant (KM) and the catalytic rate constant (kcat), can be determined for the enzymes that show significant activity towards the peptide. This provides a quantitative measure of the enzyme's affinity for the substrate and its catalytic efficiency. Such studies are vital for predicting the peptide's stability in a biological environment. For example, new substrates containing glutamine have been shown to be selective for cysteine peptidases of the papain C1 family. frontiersin.org Furthermore, peptides containing glutamine repeats have been demonstrated to be excellent substrates for transglutaminase-catalyzed cross-linking. nih.gov

Table 3: Hypothetical Enzyme Specificity Profile for L-Glutaminyl-L-leucyl-L-leucylglycine

Please note: This table is for illustrative purposes and lists potential enzymes that could be tested. The activity levels are hypothetical.

| Enzyme | Enzyme Class | Potential Cleavage Site | Relative Activity |

| Aminopeptidase (B13392206) N | Metalloexopeptidase | Gln↓Leu-Leu-Gly | Moderate |

| Leucyl Aminopeptidase | Metalloexopeptidase | Gln-Leu↓Leu-Gly | Low |

| Cathepsin L | Cysteine Endopeptidase | Gln-Leu↓Leu-Gly | Potentially High |

| Trypsin | Serine Endopeptidase | No cleavage expected | None |

| Chymotrypsin | Serine Endopeptidase | Gln-Leu↓Leu-Gly | Low to Moderate |

Theoretical and Computational Approaches in Tetrapeptide Research

Molecular Modeling and Dynamics Simulations of L-Glutaminyl-L-leucyl-L-leucylglycine

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements and conformational behavior of atoms and molecules over time. For a tetrapeptide like L-Glutaminyl-L-leucyl-L-leucylglycine (Gln-Leu-Leu-Gly), these methods can elucidate its structural flexibility, preferred conformations, and interactions with its environment, such as water.

MD simulations calculate the trajectory of every atom in the system by solving Newton's equations of motion. This allows for the exploration of the peptide's conformational landscape, revealing the different shapes it can adopt. For instance, a simulation could track the formation and breaking of intramolecular hydrogen bonds, which are crucial for stabilizing specific structures like β-turns. Research on other tetrapeptides, such as Boc-Gly-Leu-Gly-Gly-NMe, has successfully used MD simulations to identify stable β-turn conformations and model large-scale chain motions, which could be indicative of a peptide's biological function, like elasticity. nih.gov

The process involves placing a 3D model of the Gln-Leu-Leu-Gly peptide into a simulated environment, typically a box of water molecules, to mimic physiological conditions. The simulation then proceeds for a set duration (from nanoseconds to microseconds), generating a vast amount of data on the peptide's dynamic behavior. Analysis of these trajectories can reveal key structural and energetic properties. semanticscholar.org Although computationally intensive, advancements in hardware and algorithms, like Replica Exchange with Solute Tempering (REST2), have made these simulations more efficient and accurate. mdpi.com

The potential insights from an MD simulation of L-Glutaminyl-L-leucyl-L-leucylglycine are summarized in the table below.

| Parameter Analyzed | Description | Potential Insight for Gln-Leu-Leu-Gly |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the peptide over time, indicating structural stability. | Determine if the peptide maintains a stable structure or is highly flexible. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues, highlighting flexible regions. | Identify which parts of the peptide (e.g., the N-terminus, C-terminus, or side chains) are more mobile. |

| Radius of Gyration (Rg) | Indicates the compactness of the peptide's structure over time. | Understand how the peptide folds and whether it adopts a compact or extended conformation. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the peptide exposed to the solvent. | Assess the exposure of hydrophobic (Leucine) and hydrophilic (Glutamine, Glycine) residues to the aqueous environment. |

| Hydrogen Bond Analysis | Tracks the formation and lifespan of intramolecular and peptide-water hydrogen bonds. | Identify key hydrogen bonds that stabilize secondary structures like β-turns or γ-turns. |

In Silico Prediction of Peptide-Protein Interactions

Understanding how peptides interact with proteins is fundamental to elucidating their biological roles. In silico (computational) methods for predicting peptide-protein interactions (PPIs) are essential for screening potential binding partners and hypothesizing mechanisms of action for peptides like Gln-Leu-Leu-Gly. nih.gov These methods can be broadly categorized into sequence-based, structure-based, and machine learning approaches.

Sequence-based methods predict interactions based on the amino acid sequences alone. They often rely on identifying known interaction motifs or using properties derived from the sequence, such as amino acid composition and physicochemical characteristics.

Structure-based methods , primarily molecular docking, require the three-dimensional structures of both the peptide and the target protein. Docking algorithms predict the preferred orientation and binding affinity of the peptide when bound to the protein's active or allosteric site. This provides a detailed atomic-level view of the interaction, highlighting key residues and forces (e.g., hydrogen bonds, hydrophobic contacts) involved in complex formation.

Machine learning and deep learning have emerged as powerful tools for PPI prediction. uniroma1.it These models are trained on large datasets of known interacting and non-interacting protein pairs. By learning complex patterns from the data, models like one-dimensional convolutional neural networks (1D-CNN) can predict the likelihood of an interaction for a new pair of sequences with increasing accuracy. nih.gov These approaches can integrate various types of data, including sequence information, structural features, and evolutionary information, to enhance predictive performance. frontiersin.org

The following table compares different computational approaches for predicting the protein interaction partners of L-Glutaminyl-L-leucyl-L-leucylglycine.

| Prediction Method | Principle | Requirements for Gln-Leu-Leu-Gly | Potential Outcome |

|---|---|---|---|

| Sequence-Based (e.g., Motif Search) | Identifies known short linear motifs (SLiMs) within the peptide sequence that mediate protein binding. | Amino acid sequence (Gln-Leu-Leu-Gly). | A list of potential protein families that bind to motifs similar to sequences within the peptide. |

| Molecular Docking | Fits a 3D model of the peptide into the binding pocket of a target protein to calculate binding energy. | A 3D structural model of the peptide and the target protein. | Predicted binding pose, binding affinity (e.g., kcal/mol), and key interacting residues. |

| Machine Learning (e.g., SVM, Random Forest) | Uses features derived from sequence and/or structure to classify pairs as interacting or non-interacting. | Amino acid sequence and derived physicochemical properties. | A probability score indicating the likelihood of interaction with a given protein. |

| Deep Learning (e.g., CNN, RNN) | Automatically learns relevant features from raw sequence or structural data to predict interactions. nih.gov | Amino acid sequence. | A highly accurate prediction of interaction potential based on learned hierarchical features. |

Structure-Activity Relationship (SAR) Studies for Peptide Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and drug design, aimed at understanding how the chemical structure of a compound influences its biological activity. For a tetrapeptide like Gln-Leu-Leu-Gly, a computational SAR study would involve designing a library of derivative peptides and predicting their activity to identify modifications that could enhance a desired biological effect.

The process begins by establishing a 3D model of the parent peptide. Then, derivatives are created in silico by systematically substituting each amino acid with others (e.g., replacing Leucine (B10760876) with Alanine to test the importance of the isobutyl side chain, or with Phenylalanine to probe the effect of an aromatic group). Other modifications can include changing the stereochemistry (L- to D-amino acids) or modifying the N- or C-terminus.

For each derivative, computational methods are used to predict its activity. If the peptide's function involves binding to a specific receptor, molecular docking can be used to predict the binding affinity of each derivative. The results can then be analyzed to build a quantitative structure-activity relationship (QSAR) model, which mathematically relates structural features (descriptors) to biological activity. This model can then guide the design of new, more potent derivatives. For example, research on tetrapeptide inhibitors of angiogenesis successfully used SAR principles to design Arg-Leu-Tyr-Glu, a peptide with significantly improved potency over the original lead compound. nih.gov Similarly, SAR studies identified key structural features in glycine (B1666218) benzamides that are crucial for their function as agonists for the GPR139 receptor. nih.gov

A hypothetical SAR study for derivatives of L-Glutaminyl-L-leucyl-L-leucylglycine is outlined below.

| Position | Original Residue | Example Modification | Property Investigated | Hypothetical Rationale |

|---|---|---|---|---|

| 1 | Glutamine (Gln) | Asparagine (Asn) | Side chain length and flexibility. | To determine if a shorter, but still polar, side chain affects activity. |

| 1 | Glutamine (Gln) | Glutamate (B1630785) (Glu) | Charge. | To test the effect of introducing a negative charge at the N-terminus. |

| 2 | Leucine (Leu) | Alanine (Ala) | Hydrophobicity and steric bulk. | To assess the importance of the large hydrophobic side chain for binding or structure. |

| 3 | Leucine (Leu) | Isoleucine (Ile) | Side chain branching. | To investigate if the specific shape of the hydrophobic side chain is critical. |

| 4 | Glycine (Gly) | Alanine (Ala) | Backbone flexibility. | To determine if the conformational flexibility provided by Glycine is necessary for activity. |

Bioinformatics Tools for Peptide Sequence and Functional Analysis

A wide array of bioinformatics tools and databases are available to analyze and predict the properties and potential functions of peptides like L-Glutaminyl-L-leucyl-L-leucylglycine from its amino acid sequence. These resources are invaluable for generating initial hypotheses before undertaking more complex computational or experimental work.

These tools can be grouped by function:

Physicochemical Property Calculators: Web servers like ProtParam or PepDraw can instantly calculate fundamental properties such as molecular weight, theoretical isoelectric point (pI), amino acid composition, atomic composition, and hydrophobicity indices (e.g., GRAVY score). This information is crucial for planning experiments and understanding the peptide's general behavior.

Sequence Search and Alignment Tools: BLAST (Basic Local Alignment Search Tool) can search massive sequence databases (like UniProt or GenBank) to find proteins or peptides with similar sequences. Identifying homologous sequences can provide clues about the potential origin and function of Gln-Leu-Leu-Gly.

Structure Prediction Servers: Tools like I-TASSER or AlphaFold can generate 3D structural models of the peptide. While highly accurate for larger proteins, their application to short, flexible peptides can provide useful starting conformations for MD simulations or docking studies. semanticscholar.org

Functional Prediction Databases and Servers: Specialized databases collect information on peptides with known biological activities. For example, antimicrobial peptide databases (e.g., APD3) or cancer-related peptide databases could be searched to see if Gln-Leu-Leu-Gly or similar sequences have been previously identified. Other tools use machine learning to predict specific activities (e.g., cell-penetrating ability, toxicity) directly from the sequence.

The table below lists several representative bioinformatics tools and their specific application to the analysis of L-Glutaminyl-L-leucyl-L-leucylglycine.

| Tool/Database | Function | Application to Gln-Leu-Leu-Gly |

|---|---|---|

| PubChem | Chemical compound database. | Provides basic chemical data, identifiers (CID), molecular formula, and links to literature. nih.gov |

| ExPASy ProtParam | Calculation of physicochemical parameters. | Calculates molecular weight, theoretical pI, amino acid composition, and instability index. |

| BLASTp | Protein sequence similarity search. | Searches for proteins containing the Gln-Leu-Leu-Gly motif to infer potential biological context. |

| I-TASSER | Protein structure and function prediction. | Generates a 3D structural model for use in docking or MD simulations. semanticscholar.org |

| PepDraw | Peptide drawing and property calculation. | Visualizes the peptide structure and calculates properties like charge at a given pH. |

Q & A

Q. Table 1: Comparative Bioactivity Assays

| Assay Type | Target System | Readout | Limitations |

|---|---|---|---|

| Calcium flux (FLIPR) | GPCR-transfected cells | Intracellular Ca²⁺ | Limited to Gq-coupled receptors |

| Chemotaxis (Boyden chamber) | Immune cells | Migrated cell count | Low throughput |

| ELISA-based cytokine | PBMCs | IL-6/TNF-α levels | Requires 24h incubation |

Q. Table 2: Key Stability-Indicating Parameters

| Condition | Variable | Impact on Stability |

|---|---|---|

| pH 5.0 | Acidic hydrolysis | Leu-Leu bond cleavage |

| 40°C | Thermal stress | Aggregation (DLS confirmation) |

| UV light | Photo-degradation | Trp/Tyr oxidation (HPLC-MS/MS) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.